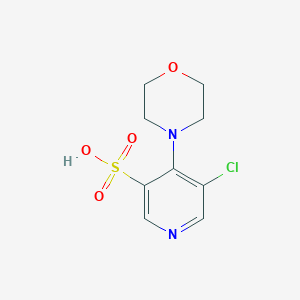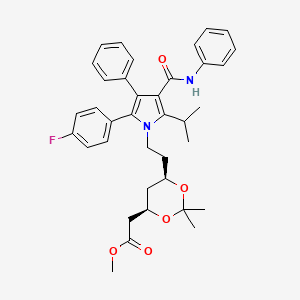
(4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone is an organic compound with a complex structure. It features a cyclohexylidene ring with multiple substituents, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone typically involves multiple steps, including the formation of the cyclohexylidene ring and the introduction of substituents. Common synthetic routes may include:
Aldol Condensation: This reaction can be used to form the carbon-carbon bonds in the cyclohexylidene ring.
Hydrogenation: This step may be necessary to reduce double bonds and stabilize the ring structure.
Substitution Reactions: Introduction of methyl and methylene groups can be achieved through various substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Using catalysts to increase the efficiency and yield of the reactions.
Batch or Continuous Flow Reactors: Depending on the scale of production, different reactor types may be used to optimize the process.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove double bonds or reduce carbonyl groups.
Substitution: This reaction can replace existing substituents with new ones.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone can be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound may be studied for its potential effects on biological systems, including its interactions with enzymes or receptors.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In industry, this compound may be used in the production of fragrances, flavors, or other specialty chemicals.
Wirkmechanismus
The mechanism by which (4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to receptors, triggering or blocking biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4Z)-4-(2,2-Dimethylcyclohexylidene)-3-methyl-2-butanone
- (4Z)-4-(6-Methylenecyclohexylidene)-3-methyl-2-butanone
Uniqueness
(4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone is unique due to its specific substituents and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C14H22O |
|---|---|
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
(4Z)-4-(2,2-dimethyl-6-methylidenecyclohexylidene)-3-methylbutan-2-one |
InChI |
InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h9,11H,1,6-8H2,2-5H3/b13-9+ |
InChI-Schlüssel |
BMERCIJYKVWZCV-UKTHLTGXSA-N |
Isomerische SMILES |
CC(/C=C/1\C(=C)CCCC1(C)C)C(=O)C |
Kanonische SMILES |
CC(C=C1C(=C)CCCC1(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride](/img/structure/B11825969.png)



![5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one](/img/structure/B11825998.png)
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B11826007.png)

![Butyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11826013.png)
![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11826025.png)
![(11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B11826040.png)
![{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11826047.png)


![3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11826060.png)
